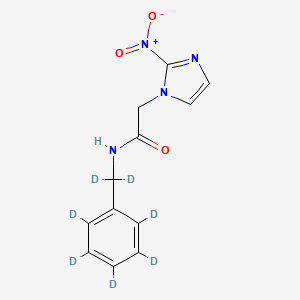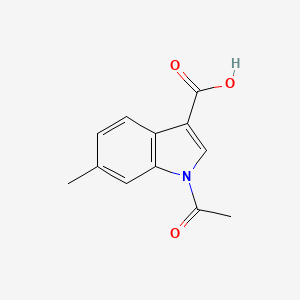
1-Acetyl-6-methylindole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-6-methylindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-6-methylindole-3-carboxylic acid typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones under acidic conditions . For instance, the reaction of 6-methylindole with acetic anhydride can yield this compound under appropriate conditions .
Industrial Production Methods: Industrial production of indole derivatives often employs one-pot, multi-component reactions to enhance efficiency and yield. The Fischer indole synthesis combined with N-alkylation is a common approach, utilizing readily available starting materials such as aryl hydrazines, ketones, and alkyl halides .
化学反应分析
Types of Reactions: 1-Acetyl-6-methylindole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce various reduced indole derivatives .
科学研究应用
1-Acetyl-6-methylindole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: This compound is studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Indole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-acetyl-6-methylindole-3-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The specific pathways and targets depend on the biological context and the particular indole derivative being studied.
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
6-Methylindole: A simpler derivative of indole with fewer functional groups.
Uniqueness: 1-Acetyl-6-methylindole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and carboxylic acid groups make it a versatile compound for various synthetic and research applications .
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
1-acetyl-6-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-9-10(12(15)16)6-13(8(2)14)11(9)5-7/h3-6H,1-2H3,(H,15,16) |
InChI 键 |
ICLHAQHPVRKIOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=CN2C(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
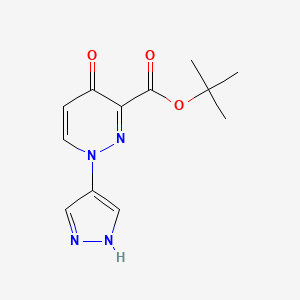
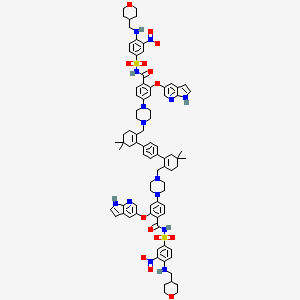

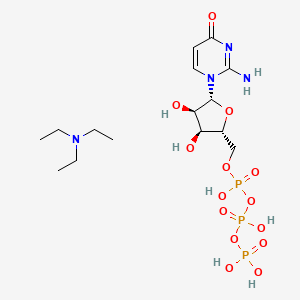
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
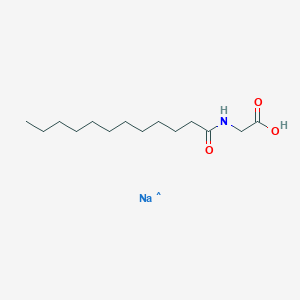
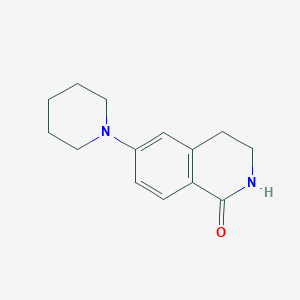
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
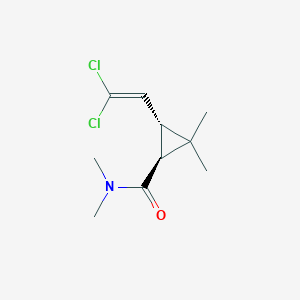
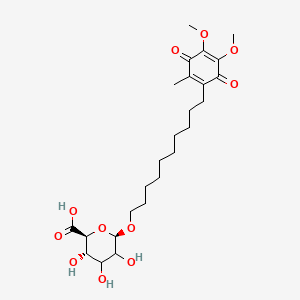

![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)
